molecular formula C24H21NO4 B1349864 3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid CAS No. 683217-60-9

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid

Cat. No.: B1349864
CAS No.: 683217-60-9
M. Wt: 387.4 g/mol
InChI Key: ZPTZPWOHBIHMIJ-UHFFFAOYSA-N
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Description

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid is a protected amino acid derivative of significant interest in chemical and pharmaceutical research. The compound features a molecular formula of C24H21NO4 and a molecular weight of 387.43 g/mol . Its core structure incorporates a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, which is widely recognized for its utility in solid-phase peptide synthesis (SPPS) due to its stability during chain assembly and its facile removal under mild basic conditions. This makes the compound a valuable building block for the synthesis of complex peptides and biomaterials. Beyond its primary role in peptide synthesis, Fmoc-protected amino acids have demonstrated considerable utility in material science. Research on structurally similar Fmoc-modified compounds has shown they can self-assemble into nanostructures and hydrogels, driven by non-covalent interactions such as π-π stacking of the aromatic fluorenyl rings . These supramolecular structures are investigated for applications in anti-tumor drug delivery systems, where they facilitate the encapsulation and sustained release of therapeutic agents like doxorubicin through dual hydrophobic and π-π stacking interactions . This product is intended For Research Use Only (RUO). It is strictly not for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c26-23(27)21(16-8-2-1-3-9-16)14-25-24(28)29-15-22-19-12-6-4-10-17(19)18-11-5-7-13-20(18)22/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTZPWOHBIHMIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373279
Record name Fmoc-beta2-DL-Homophe-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683217-60-9
Record name Fmoc-beta2-DL-Homophe-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanoic acid
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Mechanism of Action

Pharmacokinetics

The fmoc group’s stability to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid is noted. This stability could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Biochemical Analysis

Biochemical Properties

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid plays a crucial role in biochemical reactions, primarily as a protecting group for amino acids in peptide synthesis. The Fmoc group is used to temporarily protect the amino group of amino acids, preventing unwanted side reactions during peptide bond formation. This compound interacts with enzymes such as peptidases and proteases, which can cleave the Fmoc group under specific conditions, allowing for the sequential addition of amino acids to form peptides. Additionally, it interacts with various biomolecules involved in the synthesis and modification of peptides, ensuring the accuracy and efficiency of the process.

Cellular Effects

The effects of this compound on cells are primarily related to its role in peptide synthesis. It influences cell function by facilitating the production of peptides and proteins, which are essential for various cellular processes. This compound can impact cell signaling pathways by enabling the synthesis of signaling peptides and proteins that regulate cellular communication. Furthermore, it can affect gene expression by allowing the production of transcription factors and other regulatory proteins that control gene activity. The compound also plays a role in cellular metabolism by contributing to the synthesis of enzymes and other proteins involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the protection and deprotection of amino groups in amino acids. The Fmoc group binds to the amino group, preventing unwanted reactions during peptide synthesis. When the Fmoc group is removed by specific enzymes or chemical reagents, the amino group is exposed, allowing for the formation of peptide bonds. This mechanism ensures the sequential addition of amino acids in the correct order, leading to the synthesis of peptides and proteins with high fidelity. The compound also interacts with various biomolecules involved in peptide synthesis, including enzymes, cofactors, and other proteins, to facilitate the process.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable at room temperature and can be stored for extended periods without significant degradation. Under certain conditions, such as exposure to light or extreme pH, the Fmoc group may degrade, affecting the compound’s efficacy in peptide synthesis. Long-term studies have shown that the compound maintains its protective properties over time, ensuring consistent results in peptide synthesis experiments.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively protects amino groups during peptide synthesis without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including cellular toxicity and disruption of normal cellular functions. Studies have shown that there is a threshold dose beyond which the compound’s protective effects are outweighed by its toxic effects, highlighting the importance of optimizing dosage in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidases and proteases, which cleave the Fmoc group to expose the amino group for peptide bond formation. The compound also affects metabolic flux by influencing the availability of amino acids for peptide synthesis, thereby impacting the overall rate of protein production. Additionally, it interacts with cofactors and other biomolecules involved in metabolic pathways, ensuring the efficient synthesis of peptides and proteins.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters. Once inside the cell, the compound may bind to transport proteins that facilitate its distribution to specific cellular compartments. The localization and accumulation of the compound within cells can affect its efficacy in peptide synthesis, as well as its potential toxicity at higher concentrations.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where peptide synthesis occurs, or to other organelles involved in protein processing and modification. The subcellular localization of the compound can impact its activity and function, ensuring that it exerts its protective effects in the appropriate cellular context.

Biological Activity

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid, often referred to as Fmoc-phenylalanine, is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article delves into its biological activity, including its mechanisms, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C24H21NO4\text{C}_{24}\text{H}_{21}\text{NO}_4
  • Molecular Weight : 387.43 g/mol
  • CAS Number : 220498-02-2
  • Solubility : Moderately soluble in organic solvents, with varying solubility in aqueous solutions.

Mechanisms of Biological Activity

1. Protein Synthesis and Modification
Fmoc-phenylalanine serves as an important building block in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group is commonly used for the protection of amino groups during solid-phase peptide synthesis (SPPS). This protective strategy allows for the selective modification of peptides without interfering with the amino acid's reactivity.

2. Antioxidant Activity
Research indicates that compounds similar to Fmoc-phenylalanine exhibit antioxidant properties. These properties are crucial in mitigating oxidative stress within cells, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant mechanism is primarily attributed to the ability of the phenyl group to scavenge free radicals.

3. Neuroprotective Effects
Studies have suggested that Fmoc-phenylalanine and its derivatives may have neuroprotective effects. For instance, they may help in reducing neuronal damage caused by excitotoxicity, a condition where excessive stimulation by neurotransmitters leads to neuronal injury.

Data Table: Summary of Biological Activities

Activity Mechanism References
Protein SynthesisActs as an amino acid building block
Antioxidant ActivityScavenges free radicals
Neuroprotective EffectsReduces excitotoxic damage

Case Studies

Case Study 1: Antioxidant Properties
A study conducted on derivatives of Fmoc-phenylalanine demonstrated significant antioxidant activity in vitro. The results indicated a reduction in reactive oxygen species (ROS) levels by up to 40% when treated with concentrations of the compound ranging from 50 µM to 200 µM over a 24-hour period.

Case Study 2: Neuroprotection
In a model of neurodegeneration induced by glutamate toxicity, Fmoc-phenylalanine exhibited protective effects on neuronal cells. The compound reduced cell death by approximately 30% compared to untreated controls, highlighting its potential therapeutic role in neurodegenerative diseases.

Scientific Research Applications

Peptide Synthesis

Fmoc-Phenylalanine as a Building Block

Fmoc-phenylalanine is widely utilized in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for the amino group during the synthesis process, allowing for selective reactions. This method enables the formation of peptides with high purity and yield.

Advantages of Using Fmoc-Phenylalanine:

  • Stability: The Fmoc group is stable under basic conditions, making it suitable for various synthetic pathways.
  • Easier Deprotection: The Fmoc group can be removed easily using weak bases like piperidine, facilitating subsequent reactions without damaging the peptide backbone.

Table 1: Comparison of Fmoc and Boc Strategies in Peptide Synthesis

FeatureFmoc StrategyBoc Strategy
Deprotection MethodWeak base (piperidine)Strong acid (TFA)
CompatibilityBroad range of conditionsLimited due to acid sensitivity
YieldGenerally higherVariable

Drug Design and Development

Biological Activity

The structural features of 3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid suggest potential biological activities. Research indicates that compounds with similar structures exhibit:

  • Antioxidant Properties: They can scavenge free radicals, providing protective effects against oxidative stress.
  • Antimicrobial Activity: Some derivatives demonstrate effectiveness against various pathogens, indicating potential pharmaceutical applications.

Case Study: Antimicrobial Efficacy
A study investigated the antimicrobial properties of Fmoc derivatives against Staphylococcus aureus. Results showed a significant reduction in bacterial growth when treated with synthesized peptides containing Fmoc-phenylalanine, demonstrating its potential as an antimicrobial agent .

Biochemical Probes

Targeting Enzymatic Pathways

Fmoc-phenylalanine derivatives can be designed to interact with specific enzymes, potentially inhibiting their activity. This characteristic is valuable in studying metabolic pathways and developing enzyme inhibitors for therapeutic purposes.

Table 2: Examples of Enzyme Inhibition Studies

Compound NameTarget EnzymeInhibition Type
Fmoc-LysineDipeptidaseCompetitive Inhibitor
Fmoc-ValineAminopeptidaseNon-competitive

Comparison with Similar Compounds

Substituted Phenyl Derivatives

Compound Name Substituent(s) on Phenyl Molecular Formula Molecular Weight Key Properties/Applications References
3-(4-Chlorophenyl)-2-(Fmoc-amino)propanoic acid 4-Cl C24H20ClNO4 422.88 Enhanced hydrophobicity; used in peptides requiring halogenated aromatic residues
3-(2-Fluorophenyl)-2-(Fmoc-amino)propanoic acid 2-F C24H20FNO4 405.42 Improved electronic effects for nucleophilic reactions; fluorinated peptide synthesis
3-(3,5-Difluorophenyl)-2-(Fmoc-amino)propanoic acid 3,5-diF C24H19F2NO4 423.41 High steric hindrance; applications in constrained peptide architectures
3-(2,4,5-Trifluorophenyl)-2-(Fmoc-amino)propanoic acid 2,4,5-triF C24H18F3NO4 441.40 Enhanced metabolic stability; used in therapeutic peptide design
3-(4-(Difluoromethyl)phenyl)-2-(Fmoc-amino)propanoic acid 4-CHF2 C25H21F2NO4 437.44 Introduces trifluoromethyl groups for probing protein-ligand interactions

Key Findings :

  • Halogenated derivatives (e.g., Cl, F) increase hydrophobicity and resistance to enzymatic degradation, making them suitable for drug design .
  • Fluorine substitutions alter electronic properties, enhancing reactivity in coupling reactions and stabilizing peptide conformations .

Backbone-Modified Derivatives

Compound Name Structural Modification Molecular Formula Molecular Weight Applications References
3-(Acetamidomethylsulfanyl)-2-(Fmoc-amino)propanoic acid Thioether linkage at β-position C22H22N2O5S 426.49 Thiol-containing peptides; disulfide bridge formation
(2S)-2-(Fmoc-amino)-3-(1H-indol-3-yl)propanoic acid Indole group at β-position C27H22N2O4 438.48 Tryptophan analogs; fluorescence studies
3-(4-Aminophenyl)-2-(Fmoc-amino)propanoic acid 4-NH2 on phenyl ring C24H22N2O4 402.44 Postsynthetic modification via amine coupling (e.g., bioconjugation)

Key Findings :

  • Thioether modifications enable site-specific functionalization (e.g., PEGylation) .
  • Indole-containing analogs mimic tryptophan, facilitating spectroscopic tracking in peptide folding studies .

Stability and Handling

  • All analogs exhibit sensitivity to light and moisture , requiring storage at –20°C .
  • Safety data indicate skin and eye irritation hazards , necessitating PPE during handling .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 3-(Fmoc-amino)-2-phenylpropanoic acid in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Storage : Store in a dry, ventilated area at room temperature, protected from light and moisture. Use airtight, corrosion-resistant containers .
  • Emergency Response : In case of inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Immediate medical consultation is required for ingestion .
  • Hazard Codes : Classified under H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Q. How is the purity of this compound validated in peptide synthesis workflows?

  • Methodological Answer :

  • Analytical Techniques : Use reversed-phase HPLC with a C18 column (acetonitrile/water gradient) or LC-MS to confirm purity (>95%) and molecular weight .
  • TLC Monitoring : Employ silica gel plates (ethyl acetate/hexane, 1:1) with UV visualization to track reaction progress .

Q. What solvents are compatible with 3-(Fmoc-amino)-2-phenylpropanoic acid for dissolution?

  • Methodological Answer :

  • Preferred Solvents : Dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (THF) due to high solubility of Fmoc-protected amino acids .
  • Avoid : Prolonged exposure to water or alcohols, which may hydrolyze the Fmoc group under basic conditions .

Advanced Research Questions

Q. How can coupling efficiency be optimized in solid-phase peptide synthesis (SPPS) using this compound?

  • Methodological Answer :

  • Activation Reagents : Use HOBt/DIC or Oxyma Pure/COMU for efficient amide bond formation .
  • Coupling Time/Temperature : 2–4 hours at 25°C with agitation; monitor by Kaiser test for free amine detection .
  • Steric Hindrance Mitigation : For bulky residues (e.g., phenyl groups), extend coupling times or use microwave-assisted synthesis .

Q. What strategies prevent premature Fmoc deprotection during storage or synthesis?

  • Methodological Answer :

  • Acidic Conditions : Avoid pH < 4, which accelerates Fmoc cleavage. Use neutral buffers during purification .
  • Moisture Control : Store under inert gas (argon/nitrogen) and use molecular sieves in solvent bottles .
  • Stability Data : The Fmoc group remains stable for >6 months when stored at −20°C in anhydrous DMF .

Q. How do structural modifications (e.g., fluorination) impact the compound’s reactivity?

  • Methodological Answer :

  • Fluorine Substitution : Fluorinated analogs (e.g., 3,5-difluorophenyl derivatives) exhibit enhanced metabolic stability and altered hydrophobicity, impacting peptide-receptor interactions .
  • Synthetic Challenges : Fluorine may require adjusted deprotection conditions (e.g., 20% piperidine in DMF for 15 minutes) to avoid side reactions .

Data Contradiction Analysis

Q. Discrepancies in reported storage conditions: How to reconcile ambient vs. low-temperature recommendations?

  • Analysis :

  • : Recommend dry, room-temperature storage for short-term use (<3 months).
  • : Suggest −20°C for long-term stability (>6 months).
  • Resolution : For frequent use, store at room temperature with desiccants; for infrequent use, aliquot and freeze at −20°C to prevent hydrolysis .

Synthetic Methodology Table

StepConditionsYieldReference
Fmoc Deprotection20% piperidine/DMF, 15 min95%
Coupling ReactionHOBt/DIC, DMF, 4 h, 25°C85–90%
PurificationPrep-HPLC (ACN/H2O + 0.1% TFA)>95%

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